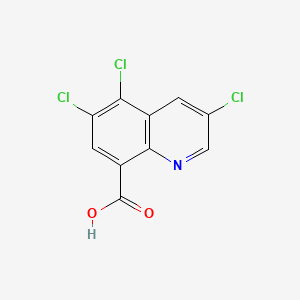

3,5,6-Trichloroquinoline-8-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

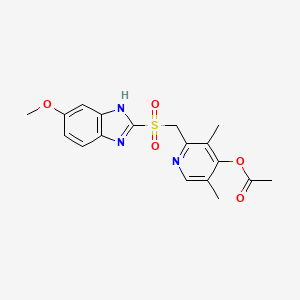

3,5,6-Trichloroquinoline-8-carboxylic Acid is an impurity of Quinclorac , which is a disubstituted quinolinecarboxylic acid that is part of a new class of highly selective auxin herbicides . Its molecular formula is C10H4Cl3NO2 and it has a molecular weight of 276.497.

Molecular Structure Analysis

The molecular structure of 3,5,6-Trichloroquinoline-8-carboxylic Acid consists of a quinoline ring substituted with three chlorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis

3,5,6-Trichloroquinoline-8-carboxylic Acid has a molecular weight of 276.5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.科学的研究の応用

Given the absence of directly relevant studies, I'll provide a general overview based on the information available for structurally related compounds, highlighting their scientific research applications and excluding drug use, dosage, and side effects as per your request. Please note, the following overview is general and indicative, as specific research on "3,5,6-Trichloroquinoline-8-carboxylic Acid" was not found in the available sources.

Scientific Research Applications of Structurally Related Compounds

Antioxidant Properties

Compounds such as Chlorogenic Acid (CGA) have been widely studied for their antioxidant activities. CGA, an abundant phenolic compound found in coffee and many fruits, demonstrates significant antioxidant, anti-inflammatory, and neuroprotective effects. It modulates lipid and glucose metabolism, potentially offering therapeutic roles in managing cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Antimicrobial and Antiviral Activities

Studies on 8-hydroxyquinoline derivatives have shown broad-spectrum antimicrobial and antiviral activities. These compounds can act as potent agents against a variety of pathogens, offering a foundation for developing new antimicrobial and antiviral therapies (Gupta et al., 2021).

Biochemical Research Tools

Certain quinoline derivatives are used as biochemical tools in research, especially for their metal chelation properties, which can be utilized in studies related to metal homeostasis in biological systems and the development of metal-based drugs.

Synthetic Chemistry and Drug Development

The radical cyclization reactions of quinoline derivatives are valuable in synthetic organic chemistry, enabling the construction of complex carbo- and heterocyclic compounds. This has implications for drug development, where such cyclizations can lead to the synthesis of novel compounds with potential therapeutic applications (Ishibashi & Tamura, 2004).

将来の方向性

特性

IUPAC Name |

3,5,6-trichloroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-4-1-5-8(13)7(12)2-6(10(15)16)9(5)14-3-4/h1-3H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMQKAMHFFQHQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C=C2C(=O)O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,6-Trichloroquinoline-8-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{[(Methanesulfonyl)sulfanyl]methyl}-2,2,4,5,5-pentamethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl](/img/structure/B587830.png)

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)